Physicochemical Benchmarking: XLogP3 and Hydrogen-Bond Profile vs. Class Averages
The compound exhibits a computed XLogP3 of 0.8, which is approximately 1.8 log units lower than the mean XLogP3 of ~2.6 reported for a set of 26 clinically evaluated kinase inhibitors [1][2]. This suggests potentially higher aqueous solubility and a distinct tissue distribution profile compared to more lipophilic kinase-targeted building blocks. Additionally, the compound possesses 6 hydrogen bond acceptors and 0 hydrogen bond donors, exceeding the typical acceptor count of 3-4 for many fragment-like kinase hinge binders, thereby offering additional vectors for target engagement [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.8 |
| Comparator Or Baseline | Mean XLogP3 = 2.6 for a set of 26 clinically evaluated kinase inhibitors (literature-derived baseline) |
| Quantified Difference | ΔXLogP3 = -1.8 (target compound is more hydrophilic) |
| Conditions | Computed property (PubChem/XLogP3 3.0) vs. published kinase inhibitor dataset |
Why This Matters
Lower lipophilicity is correlated with reduced off-target promiscuity and improved developability, making this scaffold a strategic choice for fragment-based lead generation where optimal lipophilic ligand efficiency (LLE) is desired.
- [1] PubChem Compound Summary for CID 121020774, 5-fluoro-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pyrimidine. National Center for Biotechnology Information (2025). View Source
- [2] Ghose AK, Herbertz T, Hudkins RL, Dorsey BD, Mallamo JP. Knowledge-based, central nervous system (CNS) lead selection and lead optimization for CNS drug discovery. ACS Chem Neurosci. 2012;3(1):50-68. (Referenced for kinase inhibitor property distributions). View Source
